2-Amino-6-bromo-4-(4-methoxybenzoyl)-3,5-pyridinedicarbonitrile

Description

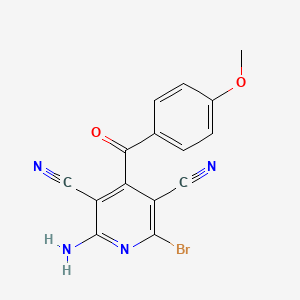

2-Amino-6-bromo-4-(4-methoxybenzoyl)-3,5-pyridinedicarbonitrile: is a complex organic molecule with the following structural formula:

C16H9BrN4O2

It contains a pyridine ring substituted with amino, bromo, and cyano groups. The methoxybenzoyl moiety adds further complexity. This compound has garnered interest due to its potential biological activities and synthetic versatility.

Properties

Molecular Formula |

C15H9BrN4O2 |

|---|---|

Molecular Weight |

357.16 g/mol |

IUPAC Name |

2-amino-6-bromo-4-(4-methoxybenzoyl)pyridine-3,5-dicarbonitrile |

InChI |

InChI=1S/C15H9BrN4O2/c1-22-9-4-2-8(3-5-9)13(21)12-10(6-17)14(16)20-15(19)11(12)7-18/h2-5H,1H3,(H2,19,20) |

InChI Key |

DQZMFLKDWDOCNZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=C(C(=NC(=C2C#N)Br)N)C#N |

Origin of Product |

United States |

Preparation Methods

Buchwald-Hartwig Amination:

Nitrile Formation:

Methoxybenzoyl Group Addition:

Industrial Production:: While no specific industrial-scale production method is widely reported, research laboratories synthesize this compound for further investigations.

Chemical Reactions Analysis

Oxidation: The bromo group can undergo oxidation to form a bromopyridine oxide.

Reduction: Reduction of the cyano groups yields the corresponding amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Acylation: The methoxybenzoyl group can be further modified.

Bromination: N-bromosuccinimide (NBS) in an inert solvent.

Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas over a metal catalyst.

Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an alcoholic solvent.

Acylation: Methoxybenzoyl chloride with a base (e.g., pyridine).

- Bromopyridine derivatives.

- Aminopyridine derivatives.

- Methoxybenzoyl-substituted pyridines.

Scientific Research Applications

Medicinal Chemistry: Investigated as potential antitumor agents due to its unique structure.

Pesticide Development: The cyano groups may contribute to pesticidal activity.

Photophysical Properties: Used in luminescent materials and sensors.

Mechanism of Action

The exact mechanism remains elusive, but potential targets include cellular receptors, enzymes, or DNA. Further studies are needed to elucidate its mode of action.

Comparison with Similar Compounds

Similar Compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.